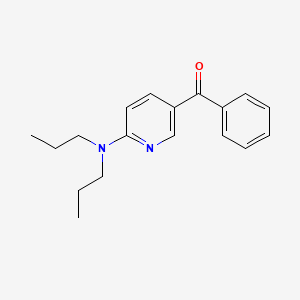![molecular formula C8H9BrN4 B13008286 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by the introduction of an ethanamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to cell signaling pathways and as a probe for investigating biological processes.
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
Uniqueness
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is unique due to the presence of the ethanamine group, which imparts distinct chemical properties and reactivity. This functional group allows for further derivatization and enhances the compound’s potential for various applications.
Eigenschaften
Molekularformel |
C8H9BrN4 |
|---|---|
Molekulargewicht |
241.09 g/mol |
IUPAC-Name |
2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine |
InChI |
InChI=1S/C8H9BrN4/c9-7-3-6(1-2-10)13-8(7)4-11-5-12-13/h3-5H,1-2,10H2 |
InChI-Schlüssel |
HEOSIKSDIMSZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1Br)C=NC=N2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)




![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)

![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13008259.png)





